molecular formula C11H13F2NO3 B1523687 ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate CAS No. 1286792-84-4

ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate

Cat. No. B1523687
CAS RN: 1286792-84-4
M. Wt: 245.22 g/mol
InChI Key: WTOZNLNQXBKBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate, commonly known as EAMPDFA, is an organic compound with a wide range of applications in scientific research. It is a monofluoroacetate ester, with a pyrrolidine ring and two acetyl groups. The compound has been used in a variety of biochemical and physiological studies, and has been found to be a useful tool for studying the role of certain enzymes in various biological processes.

Scientific Research Applications

EAMPDFA has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism. The compound has been used to study the role of certain enzymes in the metabolism of drugs, as well as the role of certain enzymes in the regulation of cellular processes. It has also been used to study the role of certain enzymes in the regulation of gene expression.

Mechanism Of Action

The mechanism of action of EAMPDFA is not fully understood. However, it is believed that the compound binds to certain enzymes, inhibiting their activity. This inhibition can then be studied in order to gain a better understanding of the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
EAMPDFA has been found to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and anti-oxidant effects, as well as being a potent inhibitor of certain enzymes involved in the production of certain hormones.
Advantages and Limitations For Lab Experiments
The main advantage of using EAMPDFA in lab experiments is that it is a relatively simple compound to synthesize and is readily available. Furthermore, it is highly efficient in its inhibition of certain enzymes, making it an ideal tool for studying their role in various biological processes. However, there are some limitations to using EAMPDFA in lab experiments. For example, the compound has a relatively short half-life, meaning that it needs to be used quickly after synthesis. In addition, the compound is not as potent as some other inhibitors, meaning that higher concentrations may be needed to achieve the desired effect.

Future Directions

There are a number of potential future directions for the use of EAMPDFA in scientific research. For example, the compound could be used to study the role of certain enzymes in the regulation of gene expression in different cell types. In addition, the compound could be used to study the role of certain enzymes in the metabolism of drugs, as well as the role of certain enzymes in the regulation of cellular processes. Furthermore, the compound could be used to study the role of certain enzymes in the production of certain hormones, as well as the role of certain enzymes in the regulation of immune responses. Finally, the compound could be used to study the role of certain enzymes in the regulation of metabolism and energy production.

properties

IUPAC Name

ethyl 2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c1-4-17-10(16)11(12,13)9-6-5-8(7(2)15)14(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZNLNQXBKBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(N1C)C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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